molecular formula C12H10Cl2N2O B8302306 3,5-Dichloro-4-(phenoxymethyl)-2-pyridinamine

3,5-Dichloro-4-(phenoxymethyl)-2-pyridinamine

Cat. No. B8302306
M. Wt: 269.12 g/mol
InChI Key: RJNXIXSQQVVMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583162B1

Procedure details

Sodium phenoxide was prepared by the reaction of phenol (250 mg, 2.7 mmol) and sodium hydride (60% in oil, 106 mg, 2.7 mmol) in dry THF (15 ml) at RT. The solvent was removed in vacuo and replaced with dry DMF (10 ml), 3,5-dichloro-4-(chloromethyl)-2-pyridinamine (300 mg, 1.2 mmol) was added and the mixture heated to 60° C. for 2.5 h. After cooling to RT, the reaction mixture was diluted with water (15 ml) and extracted with diethyl ether (4×15 ml). The combined ethereal extracts were washed with water and saturated brine, dried over MgSO4, then concentrated to a solid. This was crystallised from methylene chloride and hexane to give the title compound as a white solid (219 mg+2nd crop of 45 mg, 1.0 mmol):
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
3,5-dichloro-4-(chloromethyl)-2-pyridinamine
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+:9].CN(C=O)C.[Cl:15][C:16]1[C:17]([NH2:25])=[N:18][CH:19]=[C:20]([Cl:24])[C:21]=1[CH2:22]Cl>C1COCC1.O>[O-:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+:9].[Cl:15][C:16]1[C:17]([NH2:25])=[N:18][CH:19]=[C:20]([Cl:24])[C:21]=1[CH2:22][O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,7.8|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
106 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
3,5-dichloro-4-(chloromethyl)-2-pyridinamine
Quantity
300 mg
Type
reactant
Smiles
ClC=1C(=NC=C(C1CCl)Cl)N
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×15 ml)
WASH
Type
WASH
Details
The combined ethereal extracts were washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
CUSTOM
Type
CUSTOM
Details
This was crystallised from methylene chloride and hexane

Outcomes

Product
Name
Type
product
Smiles
[O-]C1=CC=CC=C1.[Na+]
Name
Type
product
Smiles
ClC=1C(=NC=C(C1COC1=CC=CC=C1)Cl)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mmol
AMOUNT: MASS 219 mg
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06583162B1

Procedure details

Sodium phenoxide was prepared by the reaction of phenol (250 mg, 2.7 mmol) and sodium hydride (60% in oil, 106 mg, 2.7 mmol) in dry THF (15 ml) at RT. The solvent was removed in vacuo and replaced with dry DMF (10 ml), 3,5-dichloro-4-(chloromethyl)-2-pyridinamine (300 mg, 1.2 mmol) was added and the mixture heated to 60° C. for 2.5 h. After cooling to RT, the reaction mixture was diluted with water (15 ml) and extracted with diethyl ether (4×15 ml). The combined ethereal extracts were washed with water and saturated brine, dried over MgSO4, then concentrated to a solid. This was crystallised from methylene chloride and hexane to give the title compound as a white solid (219 mg+2nd crop of 45 mg, 1.0 mmol):
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
3,5-dichloro-4-(chloromethyl)-2-pyridinamine
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+:9].CN(C=O)C.[Cl:15][C:16]1[C:17]([NH2:25])=[N:18][CH:19]=[C:20]([Cl:24])[C:21]=1[CH2:22]Cl>C1COCC1.O>[O-:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+:9].[Cl:15][C:16]1[C:17]([NH2:25])=[N:18][CH:19]=[C:20]([Cl:24])[C:21]=1[CH2:22][O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,7.8|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
106 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
3,5-dichloro-4-(chloromethyl)-2-pyridinamine
Quantity
300 mg
Type
reactant
Smiles
ClC=1C(=NC=C(C1CCl)Cl)N
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×15 ml)
WASH
Type
WASH
Details
The combined ethereal extracts were washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
CUSTOM
Type
CUSTOM
Details
This was crystallised from methylene chloride and hexane

Outcomes

Product
Name
Type
product
Smiles
[O-]C1=CC=CC=C1.[Na+]
Name
Type
product
Smiles
ClC=1C(=NC=C(C1COC1=CC=CC=C1)Cl)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mmol
AMOUNT: MASS 219 mg
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06583162B1

Procedure details

Sodium phenoxide was prepared by the reaction of phenol (250 mg, 2.7 mmol) and sodium hydride (60% in oil, 106 mg, 2.7 mmol) in dry THF (15 ml) at RT. The solvent was removed in vacuo and replaced with dry DMF (10 ml), 3,5-dichloro-4-(chloromethyl)-2-pyridinamine (300 mg, 1.2 mmol) was added and the mixture heated to 60° C. for 2.5 h. After cooling to RT, the reaction mixture was diluted with water (15 ml) and extracted with diethyl ether (4×15 ml). The combined ethereal extracts were washed with water and saturated brine, dried over MgSO4, then concentrated to a solid. This was crystallised from methylene chloride and hexane to give the title compound as a white solid (219 mg+2nd crop of 45 mg, 1.0 mmol):
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
3,5-dichloro-4-(chloromethyl)-2-pyridinamine
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+:9].CN(C=O)C.[Cl:15][C:16]1[C:17]([NH2:25])=[N:18][CH:19]=[C:20]([Cl:24])[C:21]=1[CH2:22]Cl>C1COCC1.O>[O-:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+:9].[Cl:15][C:16]1[C:17]([NH2:25])=[N:18][CH:19]=[C:20]([Cl:24])[C:21]=1[CH2:22][O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,7.8|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
106 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
3,5-dichloro-4-(chloromethyl)-2-pyridinamine
Quantity
300 mg
Type
reactant
Smiles
ClC=1C(=NC=C(C1CCl)Cl)N
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×15 ml)
WASH
Type
WASH
Details
The combined ethereal extracts were washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
CUSTOM
Type
CUSTOM
Details
This was crystallised from methylene chloride and hexane

Outcomes

Product
Name
Type
product
Smiles
[O-]C1=CC=CC=C1.[Na+]
Name
Type
product
Smiles
ClC=1C(=NC=C(C1COC1=CC=CC=C1)Cl)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mmol
AMOUNT: MASS 219 mg
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.